5-bromo-N-(4-ethoxy-2-nitrophenyl)thiophene-2-carboxamide
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Overview
Description
5-bromo-N-(4-ethoxy-2-nitrophenyl)thiophene-2-carboxamide is an organic compound with a complex structure that includes a bromine atom, an ethoxy group, a nitro group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-ethoxy-2-nitrophenyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the bromination of thiophene, followed by the introduction of the ethoxy and nitro groups through electrophilic aromatic substitution reactions. The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-ethoxy-2-nitrophenyl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The ethoxy group can be replaced with other alkoxy groups through transetherification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can produce various substituted thiophene derivatives.
Scientific Research Applications
5-bromo-N-(4-ethoxy-2-nitrophenyl)thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-ethoxy-2-nitrophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and thiophene ring can also participate in interactions with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(4-ethoxy-2-nitrophenyl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
5-bromo-N-(4-ethoxy-2-nitrophenyl)benzene-2-carboxamide: Similar structure but with a benzene ring instead of a thiophene ring.
Uniqueness
5-bromo-N-(4-ethoxy-2-nitrophenyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-bromo-N-(4-ethoxy-2-nitrophenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O4S/c1-2-20-8-3-4-9(10(7-8)16(18)19)15-13(17)11-5-6-12(14)21-11/h3-7H,2H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOHANWACXVNAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(S2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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